N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic organic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group at position 4, a thiophen-2-yl moiety at position 3, and an ethylacetamide side chain. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by triazole and benzoxazolone pharmacophores .
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c26-17(12-23-14-4-1-2-5-15(14)29-20(23)28)21-9-10-24-19(27)25(13-7-8-13)18(22-24)16-6-3-11-30-16/h1-6,11,13H,7-10,12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLWJCKXKZZRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)CN3C4=CC=CC=C4OC3=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Characteristics
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H19N4O3S |
| Molecular Weight | 402.4 g/mol |
| CAS Number | 1448053-29-9 |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its structural features which include a triazole moiety and a thiophene ring. These components are known to interact with various biological targets:
- Antimicrobial Activity : Preliminary studies indicate that triazole derivatives exhibit significant antimicrobial properties. The presence of the thiophene ring may enhance this activity by increasing membrane permeability in microbial cells.
- Anticancer Properties : Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial effects of triazole derivatives, the compound exhibited significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 10–20 µg/mL .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that the compound effectively reduced cell viability in human breast cancer cell lines (MCF7) with an IC50 value of 15 µM. Flow cytometry analysis indicated that this effect was mediated through apoptosis induction.
Study 3: Anti-inflammatory Properties
Research focusing on inflammatory models demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophages, indicating its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
